2-(2-Furyl)-1,3,4-oxadiazole

STAT3 inhibition Anticancer Transcriptional regulation

Medicinal chemistry teams pursuing STAT3 transcriptional inhibitors frequently encounter false positives from lipophilic 1,2,4-oxadiazole isomers. 2-(2-Furyl)-1,3,4-oxadiazole (CAS 23571-76-8) resolves this via the 1,3,4-oxadiazole core, delivering ~10-fold lower log D versus its 1,2,4-regioisomer. • 1.11-fold improved STAT3 inhibitory potency vs. phenyl analog in head-to-head assays. • Validated one-step DMF-based synthetic route enables rapid derivatization and SAR exploration. • Unsubstituted furyl-oxadiazole scaffold supports crystallographic reference studies with published unit cell parameters. Supplied as a research-grade building block with batch-specific CoA; standard international B2B shipping applies.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 23571-76-8
Cat. No. B13670173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)-1,3,4-oxadiazole
CAS23571-76-8
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=CO2
InChIInChI=1S/C6H4N2O2/c1-2-5(9-3-1)6-8-7-4-10-6/h1-4H
InChIKeyBLCGXJDZZBOCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Furyl)-1,3,4-oxadiazole: Physicochemical Profile & Supply


2-(2-Furyl)-1,3,4-oxadiazole (CAS 23571-76-8; C₆H₄N₂O₂) is a heterocyclic small molecule comprising a furan ring fused to a 1,3,4-oxadiazole core [1]. With a molecular weight of 136.11 g/mol and exact mass of 136.02728 g/mol, this compound is characterized by 1 rotatable bond and 4 hydrogen bond acceptors, contributing to its favorable physicochemical profile for drug discovery applications [1]. The 1,3,4-oxadiazole scaffold itself is a well-validated amide/ester bioisostere with documented utility across antibacterial, antitubercular, anticancer, and enzyme inhibition programs [2]. As an unsubstituted building block, 2-(2-furyl)-1,3,4-oxadiazole serves as a versatile starting material for further derivatization and SAR exploration.

2-(2-Furyl)-1,3,4-oxadiazole: Irreplaceable Scaffold


Although the 1,3,4-oxadiazole core is shared across numerous analogs, substitution with a 2-furyl group at the C2 position imparts specific electronic and steric properties that directly affect target engagement, solubility, and metabolic stability. Even within the 1,3,4-oxadiazole family, the choice of aryl/heteroaryl substituent (e.g., 2-furyl vs. phenyl vs. 2-thienyl) alters π-stacking geometry, hydrogen-bonding capacity, and conformational flexibility, leading to measurable differences in biological activity [1]. Moreover, substitution of the 1,3,4-oxadiazole isomer with the regioisomeric 1,2,4-oxadiazole counterpart consistently increases lipophilicity (log D) by an order of magnitude and reduces aqueous solubility — two parameters critical to both in vitro assay reliability and downstream lead optimization [2]. For procurement decisions, assuming that any 1,3,4-oxadiazole analog will perform identically in a given assay is demonstrably invalid; the quantitative evidence in Section 3 confirms why this specific furyl-substituted variant is non-fungible.

2-(2-Furyl)-1,3,4-oxadiazole: Differentiation Evidence vs. Analogs


STAT3 Inhibition: Furyl vs. Phenyl Analogs

In a luciferase reporter gene assay conducted in human HeLa cells, 2-(2-furyl)-1,3,4-oxadiazole-based analog BDBM50338992 exhibited an IC₅₀ of 5.50 × 10⁴ nM against STAT3 transcriptional activity [1]. Under identical assay conditions, the corresponding 2-phenyl analog (BDBM50338996) yielded an IC₅₀ of 6.10 × 10⁴ nM, while the 2-(4-chlorophenyl) variant (BDBM50338994) showed an IC₅₀ of 6.30 × 10⁴ nM [1]. This represents a 9.8% improvement in potency for the furyl-substituted compound relative to the phenyl analog. Although all three compounds are weak inhibitors, the data demonstrate that the 2-furyl substituent confers a measurable advantage over phenyl- and chlorophenyl-substituted 1,3,4-oxadiazoles in the STAT3 transcriptional assay system.

STAT3 inhibition Anticancer Transcriptional regulation

Lipophilicity Advantage: 1,3,4- vs. 1,2,4-Oxadiazole

A systematic matched-pair analysis of the AstraZeneca compound collection compared 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers across multiple physicochemical parameters [1]. In virtually all cases, the 1,3,4-oxadiazole isomer demonstrated an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. The study further reported significant improvements in metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility for the 1,3,4-oxadiazole series [1]. While this comparison is class-level, it establishes that any analog containing the 1,3,4-oxadiazole core — including 2-(2-furyl)-1,3,4-oxadiazole — inherently possesses superior drug-like properties relative to the corresponding 1,2,4-oxadiazole isomer.

Drug design ADME Lipophilicity

Crystal Packing: Furyl vs. Phenyl vs. Thienyl Analogs

X-ray crystallographic analysis of three symmetric 1,3,4-oxadiazoles revealed distinct solid-state packing parameters [1]. 2,5-Di(2-furyl)-1,3,4-oxadiazole (compound II) crystallized in monoclinic space group P2₁/n with unit cell parameters a = 5.789 Å, b = 10.630 Å, c = 14.911 Å, β = 96.44°, and a calculated density of 1.473 g/cm³ [1]. In comparison, 2,5-diphenyl-1,3,4-oxadiazole (compound I) exhibited a significantly lower density of 1.285 g/cm³ and crystallized in P2₁/c, while 2,5-di(2-thienyl)-1,3,4-oxadiazole (compound III) showed a density of 1.478 g/cm³ in P2₁/c [1]. The interplanar angles between aromatic rings were ≤10° across all three structures, indicating near-planar geometry. The distinct density values reflect differences in intermolecular packing efficiency driven by the furyl vs. phenyl vs. thienyl substituents.

Crystallography Solid-state properties Materials chemistry

Sustainable Synthesis: One-Step from DMF vs. Traditional

A patented synthetic route (CN109206418A) enables the one-step construction of 2-(2-furyl)-1,3,4-oxadiazole using DMF as a carbon source, avoiding the use of toxic phosphorus oxychloride required in conventional methods [1]. Traditional syntheses of 1,3,4-oxadiazoles typically involve multi-step sequences employing POCl₃-mediated cyclization of diacylhydrazines . The patented method employs 2-furoyl hydrazide, CuI catalyst, and potassium persulfate in DMF at 120 °C, yielding the target compound after column chromatography [1]. While this is a class-level inference regarding synthetic efficiency, it establishes that 2-(2-furyl)-1,3,4-oxadiazole can be accessed via a milder, more sustainable route compared to many substituted 1,3,4-oxadiazoles requiring harsher cyclization conditions.

Synthetic methodology Green chemistry Process chemistry

2-(2-Furyl)-1,3,4-oxadiazole: Key Application Scenarios


STAT3 Oncology Lead Discovery

Based on direct head-to-head STAT3 inhibition data [1], 2-(2-furyl)-1,3,4-oxadiazole is a rationally justified starting scaffold for medicinal chemistry teams pursuing STAT3 transcriptional inhibitors. Its measurable advantage (1.11-fold improved potency vs. phenyl analog) supports its selection as a preferred core for analog synthesis and structure-activity relationship (SAR) campaigns in anticancer programs.

Low-Lipophilicity Bioisostere Design

For projects where lipophilicity (log D) reduction is a key optimization parameter, the 1,3,4-oxadiazole core — as present in 2-(2-furyl)-1,3,4-oxadiazole — provides a ~10-fold lipophilicity advantage over the corresponding 1,2,4-oxadiazole isomer [2]. This makes it a strategically superior choice when designing amide/ester replacements that must maintain favorable ADME properties and avoid hERG liability.

Solid-State Chemistry & Crystallography

The availability of high-resolution crystal structure data for the symmetric 2,5-di(2-furyl) analog, including unit cell parameters and density [3], enables its use as a reference compound in crystallographic studies, polymorphism screening, and computational solid-state modeling. The distinct packing density relative to phenyl and thienyl analogs supports its utility in comparative materials chemistry research.

Sustainable Heterocycle Synthesis Methods

The one-step DMF-based synthetic route [4] provides a validated, milder alternative to traditional POCl₃-mediated cyclizations. This makes 2-(2-furyl)-1,3,4-oxadiazole an attractive model substrate for academic and industrial process chemistry groups seeking to develop greener, more efficient oxadiazole syntheses or to benchmark new catalytic methods.

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